molecular formula C8H10ClN3S B1457091 4-(6-chloropyrazin-2-yl)thiomorpholine CAS No. 1148114-95-7

4-(6-chloropyrazin-2-yl)thiomorpholine

Cat. No.: B1457091
CAS No.: 1148114-95-7
M. Wt: 215.7 g/mol
InChI Key: GFXCACJBQQIBKB-UHFFFAOYSA-N
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Description

4-(6-Chloropyrazin-2-yl)thiomorpholine (CAS 1148114-95-7) is a chemical building block with a molecular formula of C8H10ClN3S and a molecular weight of 215.70 . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for the development of novel small-molecule therapeutics. It serves as a key precursor in the synthesis of biaryl amide compounds investigated as potent kinase inhibitors . Furthermore, derivatives of this compound have been explored as small molecule inhibitors of the Nrf2 pathway, a target for improving the efficacy of chemotherapy and radiotherapy in cancer treatment . Researchers value this compound for its thiomorpholine and chloropyrazine components, which are privileged structures in drug discovery for their ability to modulate biological activity. The product is for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, as it may cause skin, eye, and respiratory irritation . It is recommended to store the compound under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

4-(6-chloropyrazin-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXCACJBQQIBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Aromatic Substitution (SNAr) Approach

The most straightforward method to prepare 4-(6-chloropyrazin-2-yl)thiomorpholine involves the nucleophilic substitution of a halogenated pyrazine derivative (such as 2,6-dichloropyrazine or 3-chloropyrazine) with thiomorpholine. The nitrogen atom of thiomorpholine acts as a nucleophile, attacking the electrophilic carbon on the pyrazine ring bearing the chlorine substituent.

  • Typical Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).
    • Temperature: Elevated temperatures (50–120°C) to promote substitution.
    • Base: Sometimes a mild base (e.g., potassium carbonate) is added to deprotonate thiomorpholine and enhance nucleophilicity.
    • Reaction Time: Several hours to overnight.
  • Mechanism:

    • The chlorine on the pyrazine ring is displaced by the thiomorpholine nitrogen via an SNAr mechanism.
    • Electron-deficient heteroaromatic rings like pyrazine facilitate this substitution due to the ring's electrophilic character.
  • Advantages:

    • Simple and direct.
    • No need for transition metal catalysts.
    • Good yields when optimized.
  • Limitations:

    • Requires electron-deficient aromatic halides.
    • Possible side reactions if multiple reactive sites are present.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed amination reactions (Buchwald-Hartwig type) are widely used for the formation of C–N bonds in heterocyclic chemistry, including the coupling of chloropyrazines with amines like thiomorpholine.

  • Typical Reaction Conditions:

    • Catalyst: Palladium acetate (Pd(OAc)₂) or palladium complexes.
    • Ligand: Bulky phosphine ligands such as S-Phos or dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane.
    • Base: Lithium hydroxide or potassium tert-butoxide.
    • Solvent: 1,4-Dioxane or similar.
    • Temperature: Around 80°C.
    • Atmosphere: Inert gas (nitrogen or argon).
    • Reaction Time: 0.5 to several hours.
  • Example from Related Pyrimidine Analogues:

Parameter Condition Yield (%)
Pd(OAc)₂ 5 µmol -
Ligand (S-Phos) 10 µmol -
Base 2 M LiOH aqueous solution -
Solvent 1,4-Dioxane + water -
Temperature 80°C -
Reaction Time 30 minutes 91–94
  • Advantages:

    • High yields and selectivity.
    • Mild reaction conditions.
    • Applicable to a wide range of substrates including less reactive chloropyrazines.
  • Limitations:

    • Requires expensive palladium catalysts and ligands.
    • Sensitivity to moisture and air.

Oxidation of Thiomorpholine Derivatives to Sulfone (1,1-Dioxide) Analogs

For derivatives such as 4-(3-chloropyrazin-2-yl)thiomorpholine 1,1-dioxide, an oxidation step is introduced post-coupling.

  • Oxidizing Agents:

    • meta-Chloroperbenzoic acid (MCPBA).
    • Oxone® (potassium peroxymonosulfate).
  • Typical Conditions:

    • Solvent: Dichloromethane (DCM).
    • Temperature: 0°C initially, then warming to room temperature.
    • Time: 12 hours or more.
  • Notes:

    • Control of stoichiometry is critical to avoid overoxidation.
    • Reaction progress monitored by NMR and LC-MS to ensure complete conversion.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Nucleophilic Aromatic Substitution (SNAr) Chloropyrazine + Thiomorpholine, DMF, heat, base Simple, no catalyst needed Requires activated halide Moderate to High
Palladium-Catalyzed Coupling Pd(OAc)₂, S-Phos ligand, LiOH, 1,4-dioxane, 80°C High yield, mild conditions Expensive catalyst, inert atmosphere required >90
Oxidation to Sulfone MCPBA or Oxone, DCM, 0°C to RT Produces sulfone derivatives Requires careful control of oxidation High
Multi-Component Reaction Thiomorpholine + formaldehyde + phenol, MeOH, reflux Useful for functionalized derivatives Longer reaction times, lower yields ~25–35

Detailed Research Findings and Notes

  • The nucleophilic aromatic substitution approach leverages the electrophilicity of the pyrazine ring, especially when chlorinated at the 6-position, enabling direct displacement by thiomorpholine nitrogen without the need for catalysts.

  • Palladium-catalyzed amination is a robust alternative, especially when the pyrazine ring is less activated or when higher yields and purities are required. Ligand choice and base are critical for reaction efficiency.

  • Oxidation of the sulfur atom in thiomorpholine to the sulfone (1,1-dioxide) form significantly alters the compound's physicochemical and biological properties and is typically performed after the initial coupling.

  • Characterization of the synthesized compounds is confirmed by NMR (both ^1H and ^13C), IR spectroscopy (notably S=O stretching for sulfones near 1300 cm⁻¹), and mass spectrometry.

  • Stability studies indicate that thiomorpholine derivatives are generally stable under neutral and slightly acidic conditions but may degrade under strongly alkaline environments.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloropyrazin-2-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

4-(6-chloropyrazin-2-yl)thiomorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its role in drug development, particularly in the treatment of cancer and bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-chloropyrazin-2-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine Derivatives with Aromatic Substituents

a) 4-(4-Nitrophenyl)thiomorpholine
  • Structure : Features a nitro group on the phenyl ring.
  • Synthesis : Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine .
  • Solid-State Properties : Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face aromatic stacking (3.29 Å separation). The thiomorpholine ring adopts a chair conformation with the nitro group in a quasi-axial position, unlike its morpholine analogue, which places the nitro group equatorially .
  • Applications : Precursor for antidiabetic, antimycobacterial, and kinase inhibitor drugs .
b) 4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine
  • Structure : Contains a sulfonyl group and hydrazine-substituted pyridine.
  • Synthesis : Derived from 4-(6-chloropyridin-3-ylsulfonyl)thiomorpholine via hydrazine substitution (83% yield) .
  • Applications : Intermediate in antimalarial triazolopyridine sulfonamides .
c) 4-(6-Nitro-3-pyridyl)thiomorpholine
  • Structure : Nitro-substituted pyridine ring.
  • Synthesis : Similar to 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine .
  • Biological Activity: Potential precursor for antibiotics or kinase inhibitors.

Morpholine Analogues

a) 4-(4,6-Dichloropyrimidin-2-yl)morpholine
  • Structure : Morpholine ring with dichloropyrimidine.
  • Applications : Used in pharmaceuticals and agrochemicals. The oxygen atom reduces lipophilicity compared to thiomorpholine derivatives .
b) Morpholino-4-nitrophenyl Analogue
  • Solid-State Properties : Nitro group occupies a quasi-equatorial position, differing from the axial position in thiomorpholine derivatives. This structural divergence arises from weaker intermolecular interactions (e.g., lack of sulfur-mediated hydrogen bonds) .

Piperazine and Thiomorpholine Carboxylates

  • Thiomorpholine Carboxylate Amides : Synthesized via reactions with primary amines, showing moderate to good antimicrobial activity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Functional Groups Lipophilicity (vs. Morpholine) Key Applications
4-(6-Chloropyrazin-2-yl)thiomorpholine Chloropyrazine Cl, S, N High Drug intermediate
4-(4-Nitrophenyl)thiomorpholine Nitrophenyl NO₂, S, N Moderate Antimycobacterial agents
4-(6-Hydrazinylpyridin-3-ylsulfonyl)thiomorpholine Hydrazinylpyridinesulfonyl SO₂, NHNH₂, S, N High Antimalarial leads
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidine Cl, O, N Low Agrochemicals

Key Findings

Structural Flexibility : Thiomorpholine derivatives exhibit conformational adaptability in solid-state structures, influenced by sulfur-mediated hydrogen bonding (e.g., 4-(4-nitrophenyl)thiomorpholine forms dimers absent in morpholine analogues) .

Metabolic Susceptibility : The sulfur atom in thiomorpholine derivatives serves as a soft metabolic spot, enabling oxidation to sulfoxides/sulfones, which can alter pharmacokinetics .

Chloropyrazine Advantage : The 6-chloropyrazine group in this compound enhances reactivity for cross-coupling reactions, making it superior to nitro- or amine-substituted analogues in synthetic versatility .

Biological Activity

4-(6-Chloropyrazin-2-yl)thiomorpholine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and neuroprotective effects, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10ClN3S\text{C}_8\text{H}_{10}\text{ClN}_3\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated across several domains:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antifungal Activity : It has also demonstrated effectiveness against certain fungal pathogens.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses notable antimicrobial and antifungal activities. A comparative study was conducted to evaluate its efficacy against standard microbial strains.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus 32
Escherichia coli 16
Candida albicans 8

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

In a study examining the neuroprotective properties of various thiomorpholine derivatives, this compound was highlighted for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s.

Case Study: Inhibition of Acetylcholinesterase

A recent in vitro study evaluated the AChE inhibitory activity of several compounds, including this compound. The results showed an IC50 value of 15 µM, indicating a moderate level of inhibition compared to standard AChE inhibitors.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Enzymes : The compound likely binds to active sites on target enzymes such as AChE, thereby inhibiting their activity.
  • Cell Membrane Interaction : Its lipophilic nature allows interaction with cell membranes, potentially affecting cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(6-chloropyrazin-2-yl)thiomorpholine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction where 4-(6-chloropyridin-3-ylsulfonyl)thiomorpholine (10e) reacts with hydrazine to yield a hydrazinyl derivative (83% yield) under reflux conditions. Key parameters include:

  • Temperature: 80–100°C in ethanol.
  • Catalyst: No catalyst required for nucleophilic substitution.
  • Purification: Recrystallization from ethanol/water mixtures.
  • Data Table :
Starting MaterialReagentConditionsYieldReference
10eNH₂NH₂Ethanol, reflux83%

Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H-NMR : reports δ 2.56–3.20 ppm for thiomorpholine SCH₂/NCH₂ protons and aromatic signals at δ 6.78–8.53 ppm for pyridine rings.
  • HRMS : Used to confirm molecular ions (e.g., [M+H]+ 309.1714 in ).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with theoretical values (e.g., C 39.40%, N 20.42% in ).

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation ().
  • Decomposition Risks : Avoid contact with oxidizers (e.g., peroxides), which may generate hazardous byproducts like sulfur oxides ( ).
  • Handling : Use PPE (gloves, goggles) due to skin corrosion risks (H314; ).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Applications : Use density-functional theory (DFT) to calculate electron density and local kinetic energy, as demonstrated in for correlation-energy analysis.
  • Software : Gaussian or ORCA with B3LYP/6-31G* basis sets.
  • Focus Areas : Predict sites for electrophilic/nucleophilic attack on the pyrazine ring or sulfur atom.

Q. What strategies enhance the bioactivity of thiomorpholine derivatives via functional group modifications?

  • Methodological Answer :

  • Oxidation : Convert thiomorpholine to 1-oxide or 1,1-dioxide derivatives using MCPBA or Oxone® (75% yield; ).
  • Substitution : Introduce hydrazine ( ) or indole groups () to improve target binding.
  • SAR Insights : Thiomorpholine 1,1-dioxide derivatives exhibit higher hydrophilicity and biocompatibility ().

Q. How do researchers resolve contradictions in reported biological activity data for thiomorpholine-based compounds?

  • Methodological Answer :

  • Control Experiments : Validate assay conditions (e.g., pH, temperature) to rule out false positives.
  • Structural Confirmation : Re-characterize compounds using LC-MS/HRMS to ensure purity (e.g., reports D = +1.2 ppm accuracy).
  • Comparative Studies : Benchmark against known inhibitors (e.g., antimalarial agents in vs. antifungal agents in ).

Q. What role does the thiomorpholine moiety play in drug-target interactions for diseases like tuberculosis or malaria?

  • Methodological Answer :

  • Mechanistic Studies : In , thiomorpholine derivatives inhibit CYP121A1 in Mycobacterium tuberculosis via π-π stacking and hydrogen bonding.
  • Binding Assays : Use SPR or ITC to quantify affinity (e.g., KD values).
  • Data Table :
CompoundTargetIC₅₀/KDReference
15 ()CYP121A1<1 μM

Safety and Compliance

  • Critical Note : Always consult safety data sheets ( –10) for hazard mitigation. For example, eye exposure requires immediate flushing (15+ minutes; ), and spills must be contained with diatomite ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(6-chloropyrazin-2-yl)thiomorpholine
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4-(6-chloropyrazin-2-yl)thiomorpholine

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